molecular formula C11H6IN B2784282 1-Iodo-2-naphthonitrile CAS No. 1261562-51-9

1-Iodo-2-naphthonitrile

Cat. No.: B2784282
CAS No.: 1261562-51-9
M. Wt: 279.08
InChI Key: ZZUXSFPDEOPEDQ-UHFFFAOYSA-N
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Description

1-Iodo-2-naphthonitrile is an organic compound with the molecular formula C11H6IN. It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a nitrile group at the second position. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-naphthonitrile can be synthesized through several methods. One common approach involves the Sandmeyer reaction, where 1-aminonaphthalene-2-carbonitrile is diazotized and then treated with iodine to replace the amino group with an iodine atom . Another method involves the palladium-catalyzed cyanation of 1-iodonaphthalene using a cyanide source .

Industrial Production Methods: Industrial production of 1-iodonaphthalene-2-carbonitrile typically involves large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium cyanide or potassium hydroxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

1-Iodo-2-naphthonitrile is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-iodonaphthalene-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

  • 1-Bromonaphthalene-2-carbonitrile
  • 1-Chloronaphthalene-2-carbonitrile
  • 1-Fluoronaphthalene-2-carbonitrile

Comparison: 1-Iodo-2-naphthonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing a versatile tool in organic synthesis .

Properties

IUPAC Name

1-iodonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6IN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUXSFPDEOPEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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